molecular formula C19H22BNO3 B1591583 N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide CAS No. 935660-75-6

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Cat. No.: B1591583
CAS No.: 935660-75-6
M. Wt: 323.2 g/mol
InChI Key: BRERQYZGASSZJR-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS: 1123661-15-3; 205393-21-1) is a benzamide derivative featuring a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para position of the phenyl ring. This compound is synthesized via Synthetic Procedure B by coupling 4-(tert-butyl)benzoic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, achieving an 81% yield after purification via silica gel column chromatography (hexanes/EtOAc 70:30) . Its structure is confirmed by NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis. The boronic ester moiety renders it valuable in Suzuki-Miyaura cross-coupling reactions, enabling applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRERQYZGASSZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583111
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935660-75-6
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Boronic acids, in general, are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues. This could potentially alter the function of the target protein, leading to changes in cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide. Factors such as pH can affect the stability of boronic acids, as they can undergo hydrolysis under acidic conditions Additionally, the presence of other molecules can influence the compound’s interactions with its targets

Biological Activity

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H22BNO3
  • Molecular Weight : 325.19 g/mol
  • CAS Number : 2055286-48-9
  • Synonyms : N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,1'-biphenyl]-4-amine

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its inhibitory effects on specific enzymes and potential therapeutic applications.

Enzyme Inhibition

  • RNA-dependent RNA Polymerase NS5B Inhibition :
    • A study identified that compounds structurally related to this compound exhibited potent inhibition of the NS5B enzyme involved in viral replication.
    • The compound demonstrated an EC50 of less than 50 nM in cell-based assays .
  • Glycosidase Inhibition :
    • The compound showed moderate inhibition against maltase α-glucosidase with an IC50 value of approximately 188 μM. This suggests potential applications in managing diabetes by modulating carbohydrate metabolism .

Study on Antiviral Activity

A detailed investigation into the antiviral properties of similar compounds demonstrated that modifications in the dioxaborolane moiety significantly influenced biological activity. The study concluded that the presence of the dioxaborolane structure enhances the interaction with viral enzymes .

Pharmacokinetic Properties

Research indicated that compounds with similar structures exhibited low solubility but medium to high permeability in Caco2 assays. This suggests that while the compound may have challenges in solubility, it could be effectively absorbed in vivo .

Data Summary Table

Compound Target Enzyme IC50 (μM) EC50 (nM) Notes
N-(...)-benzamideNS5BNot specified<50Potent inhibitor in cell-based assays
N-(...)-benzamideMaltase α-glucosidase188Not applicableModerate inhibition potential

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide, highlighting structural variations, synthetic yields, melting points, and functional implications:

Compound Name (ID) Substituent/Modification Yield (%) Melting Point (°C) Key Applications/Properties References
This compound (Parent) Benzamide core with boronic ester 81 N/A Cross-coupling reactions, drug discovery
(4-(4-(tert-Butyl)benzamido)phenyl)boronic Acid (6.16) tert-Butyl group on benzamide 103* 172–174 Enhanced solubility, tubulin-targeting agents
(4-(2-([1,1'-Biphenyl]-4-yl)acetamido)phenyl)boronic Acid (6.17) Biphenyl acetamide 56 >210 High thermal stability
(E)-(4-(3-(4-Chlorophenyl)acrylamido)phenyl)boronic Acid (6.18) Chlorophenyl acrylamide 71 >230 Electron-withdrawing effect for reactivity
(4-(6-Phenylhexanamido)phenyl)boronic Acid (6.19) Phenylhexanamide chain 77 191–193 Lipophilicity modulation
N-(Prop-2-yn-1-yl)-3-(tetramethyl-dioxaborolan-2-yl)benzamide (C16H20BNO3) Propargyl group at the amide nitrogen N/A N/A Click chemistry applications
N-(3,5-Bis(dioxaborolan-2-yl)phenyl)acetamide Dual boronic esters at meta positions 77 N/A Multi-site coupling reactions
N-(4-(Dioxaborolan-2-yl)phenyl)acetamide Acetamide substituent 93 N/A High-yield para-borylation
N-Methoxy-3-(dioxaborolan-2-yl)benzamide (CAS 1204742-77-7) Methoxy group on benzamide N/A N/A Electronic modulation for catalysis

*Yield likely reflects a typographical error (e.g., 100.3% vs. 103%).

Structural and Functional Insights

Substituent Effects on Reactivity and Stability
  • Steric Effects (e.g., 6.16) : The tert-butyl group increases steric bulk, which may reduce reaction rates but improve solubility and crystallinity (mp: 172–174°C) .
  • Lipophilicity (e.g., 6.19) : The phenylhexanamide chain in 6.19 introduces hydrophobicity, beneficial for membrane permeability in drug design .
Positional Isomerism (Meta vs. Para)
  • The para-substituted parent compound and analogs (e.g., 6.17, 6.19) exhibit higher synthetic yields (56–81%) compared to meta-substituted derivatives like N-(3,5-bis(dioxaborolan-2-yl)phenyl)acetamide (77%). This aligns with the general preference for para-borylation in aromatic systems due to reduced steric hindrance .

Preparation Methods

Direct Borylation of 4-Chlorobenzamide Derivatives via Nickel-Catalyzed Coupling

One efficient synthetic route employs a nickel-catalyzed borylation of 4-chlorobenzamide with bis(pinacolato)diboron under inert atmosphere conditions. This method uses (2,2,2-trifluoroethoxy)trimethylsilane as an additive and cesium fluoride as a base in 1,4-dioxane solvent at elevated temperature (100 °C) for 12 hours in a sealed tube.

Reaction conditions and outcomes:

Parameter Details
Catalyst Dichlorobis(trimethylphosphine)nickel (1.4 mg, 0.005 mmol)
Substrate 4-Chlorobenzamide (77.4 mg, 0.5 mmol)
Base Cesium fluoride (152 mg, 1.0 mmol)
Boron reagent 4,4,5,5-Octamethyl-2,2'-bi(1,3,2-dioxaborolane) (140 mg, 0.55 mmol)
Additive Trimethyl(2,2,2-trifluoroethoxy)silane (180 mg, 1.05 mmol)
Solvent 1,4-Dioxane (0.5 mL)
Temperature 100 °C
Time 12 hours
Atmosphere Argon (inert)
Work-up Saturated ammonium chloride solution extraction, ethyl acetate extraction
Purification Silica gel column chromatography (hexane:chloroform:ethyl acetate = 4:1:0 to 4:1:1)
Yield 75%
Product 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (white solid)

This method provides a relatively high yield (75%) and good purity, making it suitable for scale-up synthesis.

Palladium-Catalyzed Borylation of Aryl Halides

An alternative preparation involves palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron in the presence of potassium acetate as a base in 1,4-dioxane solvent at 95 °C overnight.

Key reaction parameters:

Parameter Details
Catalyst Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane complex (Pd(dppf)Cl2·DCM) (408 mg, 0.5 mmol)
Substrate Aryl halide (e.g., 2-70, 1.0 g, 5 mmol)
Boron reagent Bis(pinacolato)diboron ((PinB)2, 2.28 g, 9 mmol)
Base Potassium acetate (KOAc, 980 mg, 10 mmol)
Solvent 1,4-Dioxane (5 mL)
Temperature 95 °C
Time Overnight
Atmosphere Nitrogen (degassed)
Work-up Filtration, concentration, silica gel chromatography (DCM/MeOH gradient)
Yield 79%
Product Intermediate boronate ester (yellow solid)

This palladium-catalyzed method is widely used for the synthesis of boronate esters due to its reliability and good yields.

Amidation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

The final benzamide can be obtained by amidation of the corresponding boronate ester-substituted benzoic acid with ammonia or amines using coupling reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and benzotriazol-1-ol (HOBt) in dichloromethane at room temperature.

Amidation reaction details:

Parameter Details
Substrate 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (200 mg, 0.746 mmol)
Coupling reagents EDCI (214 mg, 1.12 mmol), HOBt (151 mg, 1.12 mmol)
Base Triethylamine (Et3N, 151 mg, 1.49 mmol)
Solvent Dichloromethane (20 mL)
Ammonia Saturated ammonia gas bubbled through the reaction mixture
Temperature 20 °C (room temperature)
Time 3 hours
Work-up Filtration, concentration, column chromatography (DCM:MeOH = 50:1)
Yield 45%
Product N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (yellow solid)

This amidation step is critical for introducing the benzamide moiety and is generally carried out under mild conditions to preserve the boronate ester functionality.

General Notes on Preparation and Formulation

  • The boronate ester moiety is sensitive to hydrolysis; hence, reactions and work-ups are typically performed under inert atmosphere and anhydrous conditions.
  • Solvents such as 1,4-dioxane and dichloromethane are preferred for their ability to dissolve both organic substrates and catalysts.
  • Purification is commonly achieved by silica gel chromatography with gradients of hexane, chloroform, ethyl acetate, or methanol.
  • For in vivo applications, the compound can be formulated as clear solutions using DMSO master stocks diluted with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step to maintain solubility and stability.

Summary Table of Preparation Methods

Step Method Key Reagents/Catalysts Conditions Yield (%) Notes
1. Nickel-catalyzed borylation 4-Chlorobenzamide + bis(pinacolato)diboron Ni catalyst, CsF, (2,2,2-trifluoroethoxy)trimethylsilane 100 °C, 12 h, argon, 1,4-dioxane 75 Sealed tube, inert atmosphere
2. Palladium-catalyzed borylation Aryl halide + bis(pinacolato)diboron Pd(dppf)Cl2·DCM, KOAc 95 °C, overnight, N2, 1,4-dioxane 79 Degassed solvent, standard Suzuki conditions
3. Amidation Boronate benzoic acid + ammonia EDCI, HOBt, Et3N RT, 3 h, DCM 45 Mild conditions to preserve boronate ester

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent boronate oxidation .
  • Solvent selection : Use dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize intermediates and enhance reaction efficiency .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track progress and isolate impurities .
  • Temperature control : Maintain 60–80°C for Suzuki-Miyaura cross-coupling reactions to balance reaction rate and side-product formation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and boronate integration .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., 341.184 g/mol) and fragmentation patterns .
  • Infrared spectroscopy (FT-IR) : Identify functional groups like amide C=O (1650–1680 cm⁻¹) and boronate B-O (1350–1400 cm⁻¹) .
  • Chromatography : Use HPLC with a C18 column and acetonitrile/water gradient to assess purity (>95%) .

Q. What are the common reactions involving the boronate ester group in this compound?

  • Methodological Answer :

  • Suzuki-Miyaura cross-coupling : React with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C to form biaryl products .
  • Protodeboronation : Avoid acidic conditions (pH <5) to prevent boronate cleavage .
  • Oxidation : Convert boronate to phenol using H₂O₂ in basic methanol (yields ~85%) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability assays :
ConditionStability OutcomeReference
pH 2–4 (HCl)Rapid protodeboronation (>90% degradation in 24h)
pH 7–9 (PBS)Stable for 72h at 25°C
60°C (DMF)No decomposition if oxygen-free
  • Mitigation strategies : Use buffered solutions (pH 7–8) and inert storage conditions (argon, –20°C) .

Q. What mechanistic insights exist for its role in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Transmetallation step : The boronate transfers its aryl group to Pd(II), forming a Pd-aryl intermediate. Key evidence includes kinetic studies showing rate dependence on Pd catalyst loading and base strength (e.g., K₂CO₃ vs. CsF) .
  • Side reactions : Competing protodeboronation occurs if water content exceeds 10% in solvent mixtures .
  • Ligand effects : Bulky ligands (e.g., SPhos) improve coupling efficiency with sterically hindered substrates (yield increase from 45% to 78%) .

Q. How can researchers address discrepancies in reported biological activity data for structurally similar benzamide-boronate hybrids?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control for boronate stability during testing .
  • SAR studies : Compare substituent effects (e.g., fluoro vs. methyl groups on the benzamide ring) to isolate activity trends .
  • Contradictory data example :
Compound ModificationReported IC₅₀ (μM)Source
4-Fluoro substitution0.12 (Anticancer)
4-Methyl substitution2.4 (Anticancer)
  • Resolution : Validate using orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT) .

Q. What strategies are effective for modifying the benzamide moiety to enhance solubility without compromising boronate reactivity?

  • Methodological Answer :

  • Polar substituents : Introduce –OH or –OMe groups at the meta position (improves aqueous solubility by 3–5× but may reduce coupling yields by 10–15%) .
  • Prodrug approach : Mask the amide as a tert-butyl carbamate, cleavable in vivo via esterases .
  • Co-solvent systems : Use 10% DMSO in PBS for in vitro studies (maintains solubility >5 mg/mL) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

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